

Comprehensive Technical Guide: Tenovin-1 as a SIRT1/SIRT2 Deacetylase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tenovin-1

CAS No.: 380315-80-0

Cat. No.: S548219

[Get Quote](#)

Molecular Profile and Development History

Tenovin-1 (chemical name: N-[[[4-(acetylamino) phenyl] amino] thioxomethyl-4-(1,1-dimethyl ethyl)] benzamide) is a small molecule inhibitor discovered through a cell-based screen for p53-activating compounds. With a molecular weight of 369.48 g/mol and molecular formula of $C_{20}H_{23}N_3O_2S$, **Tenovin-1** features a thiourea moiety flanked by an acetamide group and a tert-butylbenzamide group, the latter providing lipophilicity that contributes to its biological activity [1]. The compound was first reported in 2008 alongside its more water-soluble analog, Tenovin-6, following a screen of 30,000 drug-like small molecules from the Chembridge DIVERSet library using a p53 activation assay [2].

Tenovin-1's initial identification resulted from a **forward chemical genetic approach** aimed at discovering bioactive small molecules that activate p53 in mammalian cells, with the potential to decrease tumor growth [2]. This cell-based screening strategy offered the advantage of identifying compounds bioactive at low concentrations in a cellular context, increasing the likelihood of in vivo activity. The subsequent identification of its mechanism of action illustrates how combining cell-based screening with mechanistic follow-up studies can yield valuable chemical tools with potential therapeutic applications.

Mechanism of Action and Molecular Targets

Primary Mechanism: SIRT1 and SIRT2 Inhibition

Tenovin-1 primarily functions as a potent inhibitor of the **NAD⁺-dependent deacetylase activity** of SIRT1 and SIRT2, two class III histone deacetylases belonging to the sirtuin family [2] [1]. Sirtuins are evolutionarily conserved proteins that play crucial roles in connecting cellular metabolism with gene expression, stress response, and genome maintenance. The inhibition occurs through direct binding to the catalytic domains of these enzymes, preventing their deacetylation activities on various substrate proteins.

The molecular consequences of SIRT1/2 inhibition include:

- **Increased acetylation of p53:** By inhibiting SIRT1-mediated deacetylation, **Tenovin-1** promotes acetylation of p53 at lysine residues, enhancing its transcriptional activity and stability [2] [3]
- **Tubulin hyperacetylation:** Through SIRT2 inhibition, **Tenovin-1** increases acetylated α -tubulin levels, affecting cytoskeletal dynamics [4]
- **Modulation of other substrates:** Additional sirtuin substrates including FOXO transcription factors, histones H3 and H4, and metabolic enzymes may be affected [4]

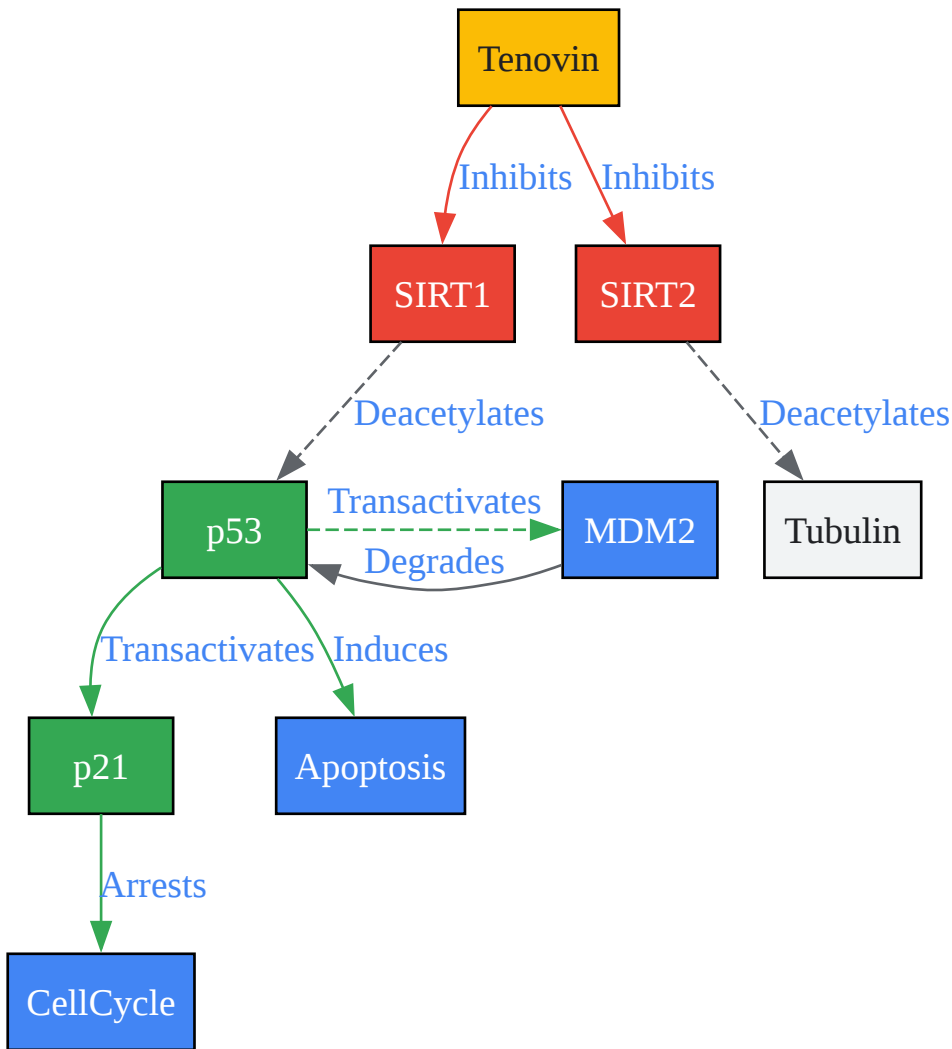
Secondary Mechanism: p53 Pathway Activation

Through its inhibition of SIRT1, **Tenovin-1** protects p53 from MDM2-mediated degradation, which involves ubiquitination [5] [6]. This results in **stabilization and activation** of the p53 protein, leading to increased transcription of p53 target genes such as p21^{CIP/WAF1}, which plays crucial roles in cell cycle arrest and apoptosis [2]. Importantly, **Tenovin-1** increases p53 protein levels without affecting p53 mRNA expression, confirming its action at the post-translational level [2] [6].

Additional Targets: Dihydroorotate Dehydrogenase (DHODH)

Recent evidence indicates that **Tenovin-1** also functions as an inhibitor of **dihydroorotate dehydrogenase (DHODH)**, a mitochondrial enzyme involved in de novo pyrimidine synthesis [6]. This additional activity may contribute to its overall biological effects, particularly in cellular proliferation and viability assays.

The following diagram illustrates the core molecular mechanism of **Tenovin-1**:



[Click to download full resolution via product page](#)

Tenovin-1 inhibits SIRT1/2, leading to p53 activation and downstream effects.

Quantitative Biochemical and Cellular Data

Enzyme Inhibition Profiling

Table 1: Enzyme Inhibition Data for **Tenovin-1**

Target	Assay System	Reported Potency	Experimental Conditions	Reference
SIRT1	In vitro deacetylase assay	One-digit μM range	Mammalian cell systems	[2]
SIRT2	In vitro deacetylase assay	One-digit μM range	Mammalian cell systems	[2]
DHODH	Cellular assay	Not fully quantified	Secondary target identification	[6]

Cellular Activity and Phenotypic Effects

Table 2: Cellular Activity of **Tenovin-1** Across Different Cell Models

Cell Type	Concentration	Exposure Time	Key Observations	Reference
MCF7 (breast cancer)	10 μM	6 hours	Increased p53 expression; SIRT1 inhibition	[6]
BL2 (Burkitt's lymphoma)	10 μM	48 hours	>75% cell death; p53-dependent apoptosis	[2]
ARN8 (melanoma)	10 μM	2-48 hours	Increased p53 protein; decreased cell growth	[2]
HCT116 p53 ^{+/+}	10 μM	48 hours	Sensitive to cell death	[2]
HCT116 p53 ^{-/-}	10 μM	48 hours	Less sensitive but still affected	[2]
Rat primary astrocytes	10 μM	24-72 hours	Induced senescence; impaired wound healing	[3]
NRK-52E (renal cells)	Not specified	24 hours	Reduced ECM proteins under high glucose	[7]

In Vivo Efficacy and Pharmacokinetics

Table 3: In Vivo Efficacy of **Tenovin-1** in Disease Models

Disease Model	Dosage	Route	Key Findings	Reference
BL2 tumor xenografts	Not specified	Not specified	Impaired tumor growth	[2]
ARN8 melanoma xenografts (SCID mice)	92.5 mg/kg	Intraperitoneal (i.p.)	Decreased tumor growth	[6]
HFD-induced hepatic fibrosis (ZDF rats)	45 mg/kg	i.p.	Reduced hepatic damage, inflammation, collagen deposition	[1]
HFD-induced diabetic nephropathy (ZDF rats)	45 mg/kg	i.p.	Ameliorated renal fibrosis; improved renal function	[7]

Detailed Experimental Protocols

Assessing SIRT1/2 Inhibition and p53 Activation

Cell-based p53 Stabilization Assay [2] [6]:

- **Cell lines:** MCF7, HCT116, or other p53-wild-type cells
- **Treatment:** 10 μ M **Tenovin-1** for 2-6 hours
- **Analysis:** Western blot for p53, p21, and acetylated p53
- **Key parameters:** Increased p53 protein within 2 hours without mRNA changes

SIRT1/2 Deacetylase Activity Assay [2] [8]:

- **System:** Cell-free deacetylase assays using purified SIRT1 or SIRT2
- **Substrates:** Acetylated p53 peptides or tubulin
- **Inhibition measurement:** Quantification of acetylated substrates
- **Controls:** Nicotinamide (NAM) as reference inhibitor

Cellular Senescence Assessment [3]

SA- β -galactosidase Staining:

- **Fixation:** 2% formaldehyde/0.2% glutaraldehyde
- **Staining solution:** X-gal at pH 6.0 in citrate buffer
- **Incubation:** 37°C without CO₂ for 4-16 hours
- **Quantification:** Percentage of blue-stained cells

SASP Analysis:

- **Method:** ELISA or Western blot for IL-6 and IL-1 β
- **Time course:** 24-72 hours treatment
- **Cell cycle markers:** phospho-histone H3 and CDK2 by Western blot

In Vivo Efficacy Studies [1] [7]

HFD-induced Metabolic Disease Models:

- **Animals:** Zucker diabetic fatty (ZDF) rats
- **Induction:** High-fat diet for 10 weeks
- **Treatment:** 45 mg/kg **Tenovin-1**, i.p. administration
- **Endpoints:** Serum biochemistry, histopathology, fibrosis markers

Tumor Xenograft Models:

- **Animals:** SCID mice
- **Cell inoculation:** ARN8 melanoma cells in matrigel
- **Treatment:** 92.5 mg/kg **Tenovin-1**, i.p.
- **Monitoring:** Tumor volume measurement, survival analysis

Therapeutic Potential and Research Applications

Oncology Applications

Tenovin-1 demonstrates broad **anti-cancer activity** across multiple tumor types. In p53-wild-type cancers, it induces classic p53-mediated apoptosis, while in p53-null or mutant settings, it can trigger alternative cell

death pathways [9]. In Ewing's sarcoma cells, **Tenovin-1** exhibited a unique **nonlinear concentration response** in p53-null cells, with low concentrations being more effective than higher ones, inducing caspase-independent, apoptosis-inducing factor (AIF)-dependent cell death [9]. This suggests context-dependent mechanisms of action that extend beyond canonical p53 activation.

Metabolic and Fibrotic Diseases

Recent studies reveal **Tenovin-1**'s potential in **metabolic disease** contexts. In high-fat diet-induced models, **Tenovin-1** attenuated hepatic fibrosis through antioxidant and anti-inflammatory mechanisms, suppressing JNK-1 and STAT3 phosphorylation [1]. Similarly, in diabetic nephropathy models, it ameliorated renal fibrosis by reducing extracellular matrix proteins and inflammation while improving renal function [7]. These effects position **Tenovin-1** as a promising candidate for metabolic syndrome-related complications.

Virology and Other Applications

Tenovin-1 has demonstrated **antiviral activity** against dengue virus replication through SIRT2 inhibition [10]. Additionally, it has shown effects in neurological contexts, inducing senescence in primary astrocytes, suggesting potential relevance to brain aging and neurodegenerative conditions [3].

Research Use Considerations

Practical Application as a Chemical Tool

For researchers utilizing **Tenovin-1** in experimental systems, the following practical considerations apply:

- **Solubility:** DMSO at 250 mg/mL (676.62 mM); water-insoluble [6]
- **Working concentrations:** Cellular assays typically use 5-20 μ M
- **Stability:** Powder should be stored at -20°C; solutions at -80°C
- **Control experiments:** Include specificity controls using SIRT1/2-specific inhibitors

Limitations and Research Gaps

Despite its utility as a chemical tool, **Tenovin-1** has limitations including:

- **Dual SIRT1/2 inhibition** makes attributing effects to specific sirtuins challenging
- **Emerging off-target effects** such as DHODH inhibition
- **Limited water solubility** complicating in vivo administration
- **Incomplete characterization** of pharmacokinetic properties

Conclusion and Future Directions

Tenovin-1 represents a valuable **chemical probe** for studying SIRT1/2 biology and p53 regulation with demonstrated efficacy across multiple disease models. Its well-characterized mechanism of action, combined with robust cellular and in vivo activity, makes it particularly useful for investigating the therapeutic potential of sirtuin inhibition. Future research directions include developing more selective analogs, exploring combination therapies, and further investigating its potential in non-oncological indications such as metabolic and fibrotic diseases.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Tenovin-1, a Selective SIRT1/2 Inhibitor, Attenuates High-fat ... [pmc.ncbi.nlm.nih.gov]
2. Discovery, In Vivo Activity, and Mechanism of Action of a Small ... [pmc.ncbi.nlm.nih.gov]
3. Tenovin-1 Induces Senescence and Decreases Wound ... [pmc.ncbi.nlm.nih.gov]
4. SIRT1 and SIRT2 Activity Control in Neurodegenerative ... [pmc.ncbi.nlm.nih.gov]
5. - Tenovin | p53 | Sirtuin | Dehydrogenase | Mdm2 | TargetMol 1 [targetmol.com]
6. Tenovin-1 | p53 activator | Mechanism | Concentration [selleckchem.com]
7. Tenovin-1 Ameliorates Renal Fibrosis in High-Fat-Diet ... [mdpi.com]
8. Sirtinol promotes PEPCK1 degradation and inhibits ... [nature.com]

9. The sirtuin 1/2 inhibitor - tenovin induces a nonlinear... 1 [link.springer.com]

10. Tenovin-1 inhibited dengue virus replication through SIRT2 [sciencedirect.com]

To cite this document: Smolecule. [Comprehensive Technical Guide: Tenovin-1 as a SIRT1/SIRT2 Deacetylase Inhibitor]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548219#tenovin-1-sirt1-sirt2-deacetylase-inhibition>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com